2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol is a heterocyclic compound with a unique structure that includes a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated precursor with an amine to form the imino group, followed by cyclization to form the pyrrolizine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the imino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrolizine derivatives .
Scientific Research Applications
2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-2,3-dihydro-1H-pyrrolizine: This compound has a similar pyrrolizine ring but with different substituents.
Ketorolac: A nonsteroidal anti-inflammatory drug with a related structure.
2-chloro-5-inino-2,3-dihydro-1H-pyrrolizin-7α(5H)-ol: A closely related compound with slight structural variations.
Uniqueness
2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol is unique due to its specific substitution pattern and the presence of both chlorine and imino groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHIDKMDZZKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.